molecular formula C14H6ClNO4 B1607517 2-Chloro-1-nitroanthraquinone CAS No. 6374-88-5

2-Chloro-1-nitroanthraquinone

Cat. No.: B1607517
CAS No.: 6374-88-5
M. Wt: 287.65 g/mol
InChI Key: WYRGXSUARSLNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-nitroanthraquinone (CAS 6374-88-5) is a halogenated and nitrated derivative of anthracene-9,10-dione. This compound serves as a versatile and critical synthetic intermediate in organic chemistry research, particularly in the development of more complex functionalized anthraquinones . Its molecular formula is C₁₄H₆ClNO₄, with a molecular weight of 287.66 g/mol . Anthraquinone derivatives are of significant scientific and industrial interest due to their unique structural properties, which include a planar tricyclic system and electron-withdrawing carbonyl groups that influence the reactivity of the aromatic rings . Historically, research into compounds like this compound has been driven by the development of industrial dyes, pigments, and luminophores . It functions as a key precursor in the synthesis of vat dyes and disperse dyes . The presence of both a nitro group and a chlorine atom on the anthraquinone core provides two distinct reactive sites for further chemical transformation, making it a valuable building block for carbon-carbon and carbon-heteroatom bond-forming reactions . Beyond colorants, this compound is a valuable scaffold in medicinal chemistry and materials science. Anthraquinone derivatives have found applications in the creation of antitumor agents, materials for optoelectronics, and redox flow batteries . The compound is strictly for research and development purposes. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClNO4/c15-10-6-5-9-11(12(10)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRGXSUARSLNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374020
Record name 2-Chloro-1-nitroanthraquinone
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Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-88-5
Record name 2-Chloro-1-nitro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6374-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-nitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Nitroanthraquinone

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen and Nitro Groups

The presence of a nitro group, a strong electron-withdrawing group, significantly lowers the electron density of the anthraquinone (B42736) ring, making it susceptible to nucleophilic attack. libretexts.org This activation is a key feature of nucleophilic aromatic substitution (SNAr) reactions.

In 2-chloro-1-nitroanthraquinone, both the chlorine atom and the nitro group can potentially act as leaving groups in SNAr reactions. The position of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

The electron-withdrawing nature of the nitro and carbonyl groups activates the aromatic ring for nucleophilic attack. libretexts.orgyoutube.com The attack of a nucleophile typically occurs at the carbon atom bearing a suitable leaving group, such as a halide. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For the substitution to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.orglibretexts.org

In the case of 1-nitro-4-chloroanthraquinone, a related isomer, reactions with phenolate (B1203915) anions primarily result in the substitution of the chlorine atom. Conversely, reaction with the more nucleophilic thiophenolate anion predominantly leads to the replacement of the nitro group. researchgate.net This difference in regioselectivity is attributed to the balance between electrostatic and orbital interactions. researchgate.net

Research on other chloroanthraquinones has shown that they can react with various nucleophiles. For instance, chloroanthraquinones react with hexamethylphosphoramide (B148902) (HMPA) to yield dimethylamino- and methylamino- derivatives. bac-lac.gc.ca

The regioselectivity of SNAr reactions in nitro-chloroanthraquinones is a critical aspect of their chemistry, determining the structure of the resulting products. The position of the nitro group relative to the halogen atom dictates the activation of the substitution site. The nitro group exerts its strongest activating effect when it is ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orglibretexts.org

In the benzyne (B1209423) mechanism, which can occur under strongly basic conditions, regioselectivity is primarily governed by inductive effects that stabilize the negative charge of the intermediate. stackexchange.com However, in the more common addition-elimination SNAr pathway for activated systems like nitro-chloroanthraquinones, mesomeric effects play a crucial role. stackexchange.com

Theoretical studies on halonitroarenes have shown that the formation of the intermediate σ-adduct is a key step. nih.gov The stability of this adduct, and therefore the reaction pathway, is influenced by factors such as the nature of the halogen and the ability of the system to regain aromaticity. nih.gov For instance, the substitution of a fluorine atom often proceeds through a stable intermediate, whereas the substitution of chlorine can be a single-step process where the σ-adduct is a transition state. nih.gov

Reductive Transformations of the Nitro Group and Anthraquinone Core

The nitro group and the quinone system of this compound can undergo reduction under various conditions, leading to a diverse range of products.

The selective reduction of the nitro group to an amino group is a synthetically valuable transformation, providing access to aminoanthraquinone dyes and intermediates. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of other functional groups, such as the quinone or the chloro substituent.

Common methods for nitro group reduction include catalytic hydrogenation with reagents like palladium on carbon (Pd/C). commonorganicchemistry.com However, this method can sometimes lead to dehalogenation. Raney nickel is an alternative catalyst that is often used to avoid this side reaction. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) or zinc (Zn) in acetic acid, offer mild conditions for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comstackexchange.com Sodium sulfide (B99878) (Na₂S) is another reagent that can be used and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

A system of cobalt(II) carbonyl (Co₂(CO)₈) and water has been shown to selectively reduce aromatic nitro compounds to their corresponding amines in the presence of other functional groups like carbonyls and halides. scispace.com This method proceeds rapidly and in high yields. scispace.com

The following table summarizes various reagents for the selective reduction of aromatic nitro groups:

ReagentConditionsSelectivityReference
H₂/Pd/CCatalytic hydrogenationMay cause dehalogenation commonorganicchemistry.com
H₂/Raney NiCatalytic hydrogenationAvoids dehalogenation of aromatic halides commonorganicchemistry.com
SnCl₂Acidic conditionsMild and selective commonorganicchemistry.comstackexchange.com
Fe/AcOHAcidic conditionsMild and selective commonorganicchemistry.com
Zn/AcOHAcidic conditionsMild and selective commonorganicchemistry.com
Na₂S-Can be selective for one nitro group over another commonorganicchemistry.com
Co₂(CO)₈/H₂ODME solventSelective in the presence of carbonyls and halides scispace.com

This table is for illustrative purposes and specific reaction conditions may vary.

The quinone moiety of the anthraquinone core is electrochemically active and can undergo reversible two-electron reduction to form the corresponding hydroquinone. nih.govacs.org This redox behavior is fundamental to the function of many anthraquinone derivatives in applications such as redox flow batteries and as electrochemical sensors. nih.govrsc.org

The reduction potential of the anthraquinone system can be tuned by the presence of substituents on the aromatic rings. rsc.orggsu.edu Electron-donating groups generally lead to a cathodic shift (more negative reduction potential), while electron-withdrawing groups cause an anodic shift (more positive reduction potential). rsc.orgresearchgate.net

The reduction process is often coupled with protonation, particularly in aqueous or protic media, leading to a pH-dependent redox potential. acs.orgbohrium.com In aprotic solvents, the reduction can proceed through two separate one-electron steps, forming a semiquinone radical anion and then a dianion. rsc.org

Anthraquinone derivatives can also act as redox mediators, facilitating electron transfer in various chemical and biological processes. For example, anthraquinone-2,6-disulfonate (AQDS) has been shown to accelerate the reductive decolorization of azo dyes in anaerobic systems. nih.gov

Metal-Mediated Cross-Coupling and Directed Functionalization Reactions

The halogen substituent on this compound provides a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon- and heteroatom-based functionalities. These reactions have become powerful tools for the synthesis of complex and highly functionalized anthraquinone derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), are widely used for the formation of C-C bonds. researchgate.net These methods have been successfully applied to haloanthraquinones to introduce aryl and heteroaryl substituents. researchgate.netbeilstein-journals.org The choice of catalyst and ligands is crucial for achieving high efficiency, especially with less reactive chloro-substrates. beilstein-journals.org

Copper-catalyzed reactions, like the Ullmann condensation, are effective for the formation of C-N and C-O bonds. researchgate.netnih.gov Microwave-assisted Ullmann coupling reactions of bromoanthraquinones with amines have been developed as an efficient method for the synthesis of aminoanthraquinone derivatives. nih.gov

Directed functionalization strategies, where a substituent on the anthraquinone ring directs a metal catalyst to a specific C-H bond, offer a pathway for regioselective functionalization without the need for a pre-installed leaving group. colab.ws While not specific to this compound, these advanced methods are expanding the toolkit for modifying the anthraquinone scaffold. colab.wsnih.gov

The following table lists some common metal-mediated cross-coupling reactions applicable to haloanthraquinones:

Reaction NameMetal CatalystCoupling PartnersBond FormedReference
Suzuki-MiyauraPalladiumBoronic acids/estersC-C researchgate.netbeilstein-journals.org
Ullmann CondensationCopperAmines, Alcohols, PhenolsC-N, C-O researchgate.netnih.gov

This table provides a general overview and specific catalysts and conditions can vary.

Palladium-Catalyzed Reactions Involving Halogenated Anthraquinones

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of halogenated anthraquinones, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing a wide array of complex anthraquinone derivatives from precursors like this compound. The reactivity of the halogen substituent allows for its substitution with various organic moieties, significantly expanding the structural diversity of the anthraquinone scaffold. nih.govacs.org

Common palladium-catalyzed reactions employed for the derivatization of halogenated anthraquinones include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, the Suzuki-Miyaura coupling has been effectively used to create biaryl bonds, a crucial step in assembling more complex anthracene (B1667546) and anthraquinone frameworks. frontiersin.org Similarly, the Sonogashira coupling facilitates the introduction of ethynyl (B1212043) groups by coupling terminal alkynes with aryl halides, which can then serve as precursors for more intricate structures. rsc.orgnih.gov This method has been successfully applied to synthesize various aryl ethynyl anthraquinones. rsc.org

The Buchwald-Hartwig amination is another key palladium-catalyzed process, allowing for the formation of C-N bonds to produce arylated amines. acs.org This reaction is particularly useful for synthesizing diaminoanthraquinones, which are common structural units in organic materials. acs.org The efficiency of these catalytic systems relies on the careful selection of ligands, bases, and reaction conditions to control the in situ generation of the active Pd(0) catalyst from its Pd(II) precatalyst. rsc.org

Research has demonstrated the synthesis of functionalized anthraquinones through a one-pot relay process involving palladium-catalyzed intermolecular direct acylation followed by intramolecular Friedel–Crafts acylation. thieme.dethieme-connect.com While this specific example may not start from a halogenated precursor, it highlights the broad utility of palladium catalysis in constructing the anthraquinone core itself. thieme.dethieme-connect.com In the context of halogenated anthraquinones, palladium catalysis is instrumental in late-stage functionalization, allowing for the precise introduction of diverse substituents onto the pre-formed ring system. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated Anthraquinone Scaffolds This table is illustrative and provides generalized examples of reactions applied to the anthraquinone core.

Reaction Name Reactants Catalyst/Ligand Product Type Reference
Sonogashira Coupling Halogenated Anthraquinone, Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI Ethynyl Anthraquinone rsc.orgnih.gov
Suzuki-Miyaura Coupling Halogenated Anthraquinone, Arylboronic Acid Pd(OAc)₂, Ligand Aryl-substituted Anthraquinone frontiersin.org
Buchwald-Hartwig Amination Halogenated Anthraquinone, Amine Pd Catalyst, Ligand Amino-substituted Anthraquinone acs.org
Stannylation Halogenated Anthraquinone, Organotin Reagent Palladium Catalyst Stannylated Anthraquinone nih.gov

Other Transition Metal-Catalyzed Bond Formation Strategies

Beyond palladium, other transition metals such as copper, zinc, and cobalt are instrumental in catalyzing bond formation on anthraquinone and related aromatic scaffolds. These metals offer alternative and sometimes complementary reactivity for the synthesis of complex organic molecules. frontiersin.orgnih.gov

Copper catalysis, often used in conjunction with palladium in reactions like the Sonogashira coupling, can also independently facilitate C-N, C-O, and C-S bond formation through Ullmann-type reactions. nih.gov For instance, the synthesis of 1-amino-2-(3-hydroxyprop-1-yn-1-yl)anthracene-9,10-dione from 1-amino-2-iodo-9,10-anthraquinone utilizes a combination of palladium and copper iodide catalysts to couple the iodoanthraquinone with 2-propyn-1-ol. nih.gov Recent advancements have also explored visible light-induced, copper-catalyzed Sonogashira reactions, which can overcome some limitations of traditional protocols. nih.gov

Zinc-based catalysts have also been employed in the synthesis of anthracene derivatives. For example, silica (B1680970) gel-supported zinc bromide has been used as a catalyst for producing 9,10-diarylanthracene derivatives from electron-rich arenes and aldehydes under mild conditions. nih.gov

Cobalt catalysis has been utilized for [2+2+2] cyclotrimerization reactions to construct halogenated anthracene skeletons, which are precursors to anthraquinones. frontiersin.org This method has proven highly efficient for producing 2,3,6,7-halogenated anthracene derivatives, which are otherwise difficult to obtain. frontiersin.org Furthermore, photoinduced cobalt-catalyzed intramolecular Heck reactions of alkyl halides have been developed, showcasing the expanding role of cobalt in C-C bond formation. nih.gov

Photochemical Reactivity and Light-Induced Transformations of this compound

The photochemical reactivity of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs), including this compound, is a significant area of study. nih.gov The absorption of light, typically in the UV or visible range, can initiate chemical reactions by promoting a molecule to a transient excited state with distinct chemical properties. britannica.comwikipedia.org For many nitroaromatic compounds, this leads to unique transformation pathways not accessible through thermal reactions. nih.govlibretexts.org

A primary photochemical process for nitroanthracene-like molecules involves a nitro-to-nitrite rearrangement. nih.gov Upon absorbing a photon, the nitro group (—NO₂) can rearrange into a nitrite (B80452) group (—ONO). This nitrite intermediate is often unstable and can decompose, leading to further reactions. nih.govmsu.edu

In 9-nitroanthracene, for example, light absorption promotes the molecule to an excited state where the nitro group rearranges to a nitrite. The subsequent breaking of the N-O bond forms a nitroso radical and an oxygen-centered radical within the anthracene moiety. This can lead to a concerted rearrangement that forms a nitroso ketone, which is often an unstable intermediate that proceeds to form an anthraquinone. nih.gov The orientation of the nitro group relative to the aromatic plane—whether perpendicular or co-planar—can significantly influence the reaction mechanism and rate. nih.gov

For this compound, the presence of the electron-withdrawing chloro and nitro groups on the anthraquinone core influences its electronic structure and, consequently, its photochemical behavior. The absorption of light can lead to photodissociation, photoisomerization, or photoreduction, depending on the reaction conditions and the presence of other reagents. libretexts.orgmsu.edu For instance, in the presence of a hydrogen-donating solvent, photoreduction of the carbonyl or nitro groups could occur. libretexts.org The specific light-induced transformations of this compound would involve excitation of the molecule, potentially leading to reactions at the nitro group or substitution of the chlorine atom via a photochemically activated pathway.

Derivatization Strategies for Constructing Complex Anthraquinone Scaffolds from this compound

This compound serves as a versatile building block for the synthesis of more complex anthraquinone-based structures due to the distinct reactivity of its two functional groups. The chloro and nitro groups can be selectively targeted for substitution or transformation, providing a strategic handle for derivatization.

The primary strategy involves leveraging the reactivity of the C-Cl bond in transition metal-catalyzed cross-coupling reactions, as detailed in section 3.3.1. nih.gov Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents at the 2-position. nih.govrsc.org For example, coupling with boronic acids can introduce new aryl or heteroaryl rings, while coupling with terminal alkynes can add linear scaffolds that can be further modified. rsc.org

Another key strategy involves the chemical transformation of the nitro group. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group (—NH₂). This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst. researchgate.net The resulting 2-chloro-1-aminoanthraquinone opens up new avenues for derivatization. The amino group can be acylated, alkylated, or used as a directing group for subsequent reactions.

A sequential derivatization strategy can be employed where the chlorine is first substituted via a palladium-catalyzed reaction, followed by the reduction of the nitro group. The resulting aminoanthraquinone derivative can then undergo further functionalization, such as diazotization followed by substitution, or condensation reactions to build fused heterocyclic systems onto the anthraquinone core. This step-wise approach allows for the controlled and systematic construction of highly complex and functionally diverse anthraquinone scaffolds. nih.gov

Table 2: Key Transformation Reactions for Derivatization of this compound

Functional Group Targeted Reaction Type Reagents/Catalyst Resulting Functional Group
Chloro Group (C-Cl) Sonogashira Coupling Terminal Alkyne, Pd(PPh₃)₂Cl₂/CuI Alkyne (C≡CR)
Chloro Group (C-Cl) Suzuki Coupling Arylboronic Acid, Pd Catalyst Aryl Group (C-Ar)
Chloro Group (C-Cl) Buchwald-Hartwig Amination Amine, Pd Catalyst Amino Group (C-NR₂)
Nitro Group (—NO₂) Reduction NaBH₄, Pd Catalyst Amino Group (—NH₂)

Advanced Spectroscopic and Crystallographic Investigations for Elucidating the Molecular Architecture of 2 Chloro 1 Nitroanthraquinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

While specific experimental NMR spectra for 2-Chloro-1-nitroanthraquinone are not widely published, the application of high-resolution NMR spectroscopy is the definitive method for elucidating its precise chemical structure in solution. By comparing with data from the parent anthraquinone (B42736) molecule and other substituted derivatives, a complete and unambiguous assignment of proton and carbon signals can be achieved.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The anthraquinone scaffold contains six aromatic protons. Due to the electron-withdrawing effects of the chloro and nitro groups in one ring and the carbonyl groups, all proton signals are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm chemicalbook.com. Similarly, the ¹³C NMR spectrum would show 14 distinct signals, including two characteristic signals for the carbonyl carbons (C9 and C10) above 180 ppm researchgate.net.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals mdpi.com.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within each aromatic ring, allowing for the differentiation of adjacent protons (e.g., H-3 and H-4; H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon atoms hmdb.ca.

The expected chemical shifts and key HMBC correlations are summarized in the tables below, based on analysis of related anthraquinone structures koreascience.krnih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~145-150
2-~135-140
3~7.8-8.0~128-132
4~8.2-8.4~125-129
4a-~132-135
5~8.2-8.4~127-130
6~7.7-7.9~134-137
7~7.7-7.9~134-137
8~8.2-8.4~127-130
8a-~133-136
9-~181-184
9a-~133-136
10-~181-184
10a-~132-135

Conformational Analysis and Tautomerism Studies via NMR

For a rigid molecule like this compound, significant conformational flexibility is not expected. The anthraquinone core is largely planar. However, NMR could be used to study the orientation of the nitro group relative to the plane of the aromatic ring. Variable-temperature NMR studies could reveal if there is any restricted rotation around the C1-N bond, although this is unlikely to be a significant barrier at room temperature. The compound does not possess protons that can readily tautomerize, so tautomerism is not a relevant area of study for this specific molecular structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most precise and unambiguous data on the three-dimensional structure of a molecule in the solid state researchgate.net. While a crystal structure for the specific isomer this compound has not been deposited in public databases, analysis of related anthraquinone derivatives allows for a detailed prediction of the expected structural features mdpi.com.

Determination of Crystallographic Parameters and Molecular Conformation

A successful single-crystal X-ray diffraction experiment would yield precise crystallographic parameters. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal.

Table 2: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90°
β (°)To be determined (if Monoclinic)
γ (°)90°
Volume (ų)To be determined
Z (molecules/unit cell)2 or 4

The analysis would confirm the planarity of the anthraquinone core. The key conformational details would be the bond lengths, bond angles, and the torsion angle of the nitro group with respect to the aromatic ring. It is expected that the nitro group would be slightly twisted out of the plane of the ring to minimize steric hindrance with the adjacent carbonyl group and chlorine atom.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In the case of this compound, the crystal packing would likely be dominated by π-π stacking interactions between the electron-deficient aromatic rings of the anthraquinone cores. Additionally, interactions involving the polar substituents would play a significant role. These could include:

Halogen bonding: The chlorine atom could act as a halogen bond donor, interacting with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

C-H···O interactions: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups are expected to be prevalent, contributing to the stability of the crystal lattice.

Dipole-dipole interactions: The highly polar nitro and carbonyl groups would lead to significant dipole-dipole interactions that guide the packing arrangement.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of a molecule, which can provide structural information wikipedia.org. The molecular formula of this compound is C₁₄H₆ClNO₄, corresponding to a monoisotopic mass of approximately 286.99 Da nih.gov.

Upon analysis by a technique like electron ionization (EI-MS), the mass spectrum would show a molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks: M⁺˙ at m/z 287 and M+2 at m/z 289, with the M+2 peak having roughly one-third the intensity of the M⁺˙ peak whitman.edu.

The energetically unstable molecular ion undergoes fragmentation, producing a series of daughter ions. The fragmentation pathway for nitroaromatic compounds is well-established and often involves the loss of nitro-group-related radicals nih.govresearchgate.net.

A plausible fragmentation pathway would include:

Loss of NO₂: A primary fragmentation step would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z 241/243.

Loss of NO and CO: Alternatively, the molecular ion could lose a nitric oxide radical (•NO) to give an ion at m/z 257/259. This fragment could then undergo sequential losses of carbon monoxide (CO), a characteristic fragmentation of quinones, to yield ions at m/z 229/231 and m/z 201/203.

Loss of Cl: Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (•Cl), producing an ion corresponding to 1-nitroanthraquinone (B1630840) at m/z 252.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral Loss
287/289[M]⁺˙-
257/259[M - NO]⁺NO
241/243[M - NO₂]⁺NO₂
229/231[M - NO - CO]⁺NO, CO
213/215[M - NO₂ - CO]⁺NO₂, CO
201/203[M - NO - 2CO]⁺NO, 2CO
252[M - Cl]⁺Cl

Electronic Absorption and Emission Spectroscopy for Optical Properties and Chromophoric Behavior

The electronic absorption and emission properties of anthraquinone derivatives are of significant interest due to their applications as dyes and pigments. The chromophoric behavior is governed by the electronic transitions within the anthraquinone core, which are influenced by the nature and position of substituents. For this compound, the presence of the electron-withdrawing chloro and nitro groups is expected to significantly modulate its optical properties.

In a general context for substituted anthraquinones, the UV-visible spectrum typically displays multiple absorption bands. The bands in the UV region are generally attributed to π→π* transitions within the aromatic system, while a weaker, longer-wavelength band in the visible region is often assigned to an n→π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. The specific wavelengths of these transitions are highly dependent on the electronic effects of the substituents. Electron-withdrawing groups, such as the nitro and chloro groups in this compound, generally shift the absorption maxima to longer wavelengths (bathochromic shift).

Emission properties, such as fluorescence and phosphorescence, are also characteristic of anthraquinone derivatives. However, many anthraquinones are weak emitters. The emission characteristics are, like the absorption properties, strongly influenced by the substituents.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Expected Spectral Region Description
π→πUV (200-350 nm)Involves the excitation of electrons from π bonding to π antibonding orbitals within the aromatic rings.
n→πVisible (350-500 nm)Involves the excitation of a non-bonding electron from a carbonyl oxygen to a π antibonding orbital.

This table is based on the general behavior of substituted anthraquinones and is intended to be illustrative for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its various functional moieties, including the carbonyl groups, the nitro group, the carbon-chlorine bond, and the aromatic ring system.

While a specific, fully assigned vibrational spectrum for this compound is not available in the cited literature, data from isomers like 1-chloro-5-nitroanthraquinone (B93780) can provide a useful comparison. nist.gov Furthermore, extensive studies on other substituted anthraquinones allow for a reliable prediction of the key vibrational modes. nih.govnsf.govnih.gov

The most prominent features in the IR spectrum of an anthraquinone derivative are the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups. nih.gov These typically appear in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents. The nitro group (NO₂) is expected to show two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) typically in the 1500-1560 cm⁻¹ range and a symmetric stretch (νₛ) in the 1300-1370 cm⁻¹ range.

The aromatic carbon-carbon (C=C) stretching vibrations of the anthraquinone core will produce a series of bands in the 1400-1600 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the anthraquinone skeleton are often Raman active. nsf.gov Theoretical calculations, such as those using density functional theory (DFT), are frequently employed to aid in the assignment of complex vibrational spectra of substituted anthraquinones. nih.govnsf.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carbonyl (C=O)Stretching (ν)1650 - 1700Strong (IR)
Nitro (NO₂)Asymmetric Stretching (νₐₛ)1500 - 1560Strong (IR)
Nitro (NO₂)Symmetric Stretching (νₛ)1300 - 1370Strong (IR)
Aromatic (C=C)Stretching (ν)1400 - 1600Medium to Strong
Carbon-Chlorine (C-Cl)Stretching (ν)600 - 800Medium

This table is based on typical frequency ranges for the listed functional groups and data from related substituted anthraquinones.

Electrochemical Characterization for Redox Properties and Electron Transfer Behavior

The electrochemical behavior of anthraquinone and its derivatives is well-studied, primarily due to their ability to undergo reversible redox reactions. These properties are central to their roles in biological electron transport and their applications in areas such as batteries and electrocatalysis. The redox properties of this compound will be dictated by the electron-accepting nature of the anthraquinone core, further influenced by the strongly electron-withdrawing chloro and nitro substituents.

Cyclic voltammetry is a key technique used to investigate the redox properties of these compounds. researchgate.netresearchgate.net For anthraquinone derivatives in aprotic solvents, the electrochemical reduction typically proceeds in two successive one-electron transfer steps. The first step forms a radical anion (AQ•⁻), and the second step generates a dianion (AQ²⁻). Each of these steps is characterized by a specific reduction potential (E°).

The reduction potentials are highly sensitive to the nature of the substituents on the anthraquinone ring. Electron-withdrawing groups facilitate the reduction process, making the reduction potentials less negative (or more positive). frontiersin.org Conversely, electron-donating groups make the reduction more difficult, resulting in more negative reduction potentials. In the case of this compound, both the chloro and nitro groups are electron-withdrawing. Therefore, it is anticipated that this compound will be more easily reduced than the parent anthraquinone molecule. The nitro group, in particular, is a very strong electron-withdrawing group and is expected to have a significant effect on the redox potential.

Studies on various substituted anthraquinones have demonstrated a clear correlation between the electronic properties of the substituents and the measured redox potentials. frontiersin.orgrsc.org For example, the introduction of a hydroxyl (-OH) group can raise the redox potential, while an amino (-NH₂) group can lower it, depending on their positions. frontiersin.org While specific cyclic voltammetry data for this compound was not found in the surveyed literature, the established principles of physical organic chemistry allow for a qualitative prediction of its electrochemical behavior.

Table 3: Predicted Redox Behavior of this compound

Redox Process Description Expected Effect of Substituents
First Reduction (AQ + e⁻ ⇌ AQ•⁻)Formation of the radical anion.The potential for this process is expected to be less negative compared to unsubstituted anthraquinone due to the electron-withdrawing chloro and nitro groups.
Second Reduction (AQ•⁻ + e⁻ ⇌ AQ²⁻)Formation of the dianion.This potential is also expected to be shifted to a less negative value.

This table provides a qualitative prediction based on the known effects of substituents on the electrochemistry of anthraquinone systems.

Theoretical and Computational Chemistry Approaches to 2 Chloro 1 Nitroanthraquinone

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic makeup of molecules. These methods are instrumental in predicting the geometry, stability, and inherent reactivity of 2-Chloro-1-nitroanthraquinone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For anthraquinone (B42736) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov These calculations typically show that the core anthraquinone structure is planar. researchgate.netkg.ac.rs

Once the geometry is optimized, Frontier Molecular Orbital (FMO) analysis can be performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: The LUMO is the orbital that is most likely to accept an electron. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable and more chemically reactive. bohrium.com For this compound, the electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. Analysis of the electrostatic potential can further identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), predicting sites of chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Substituted Anthraquinone

Property Value (eV) Implication
HOMO Energy -6.5 Indicates electron-donating capability.
LUMO Energy -3.5 Indicates electron-accepting capability.
HOMO-LUMO Gap 3.0 Relates to chemical stability and reactivity.

Note: The values in this table are illustrative for a generic substituted anthraquinone and are not specific to this compound. Actual values require specific DFT calculations.

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which is invaluable for structure verification and characterization.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net By computing the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). researchgate.netscm.com For anthraquinone derivatives, the calculated spectra often show good agreement with experimental data. uclouvain.bersc.org The primary electronic transitions observed are typically of the π→π* type, often involving the HOMO and LUMO. researchgate.net The choice of DFT functional (e.g., B3LYP, PBE0) and basis set can influence the accuracy of the prediction, with some studies finding that hybrid functionals like PBE0 provide results that align closely with experimental values for this class of compounds. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. bohrium.com These calculated values can then be correlated with experimental chemical shifts to aid in the assignment of ¹H and ¹³C NMR spectra. This combined experimental and computational approach is a robust tool for confirming molecular structures.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling allows for the in-depth exploration of chemical reaction pathways, providing insights into the energies and structures of transient species like transition states that are difficult to observe experimentally. For this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is crucial for understanding the reactivity of this compound, where a nucleophile attacks the aromatic ring, leading to the displacement of the chloride leaving group. Computational chemists can model this process by mapping the potential energy surface of the reaction.

This involves identifying the structures of the reactants, products, any intermediates (like the Meisenheimer complex), and, most importantly, the transition states that connect them. researchgate.net A transition state represents the highest energy point along a reaction coordinate. Various algorithms are used to locate these saddle points on the energy landscape.

Once the transition state structure is found, its energy relative to the reactants can be calculated. This energy difference is the activation energy (energy barrier), which is a critical determinant of the reaction rate. researchgate.net DFT calculations have been used to show that for many SNAr reactions, the initial addition of the nucleophile to the aromatic ring is the rate-limiting step. nih.gov However, recent computational and experimental work has also provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, bypassing a stable intermediate. nih.govrsc.org

Table 2: Illustrative Calculated Energy Profile for a Generic SNAr Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 (TS1) +15.0
Meisenheimer Intermediate -5.0
Transition State 2 (TS2) +10.0
Products -20.0

Note: This table provides a hypothetical energy profile for a stepwise SNAr reaction. The actual mechanism (stepwise vs. concerted) and energies would need to be calculated specifically for the reaction of this compound with a given nucleophile.

In a molecule like this compound, a nucleophile could potentially attack several positions on the aromatic rings. This question of "where the reaction occurs" is known as regioselectivity. Computational simulations are exceptionally useful for predicting the regiochemical outcome of a reaction. nih.govrsc.org

By calculating the activation energies for nucleophilic attack at all possible sites, researchers can determine the most favorable reaction pathway. The pathway with the lowest energy barrier will be the one that proceeds fastest and thus dictates the major product. For SNAr reactions on nitroaromatic compounds, the electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. ruc.dk In this compound, the chlorine atom is at a position activated by the nitro group, making it the likely site of substitution. Computational models can quantify this preference by comparing the energy barrier for displacing the chloride versus attacking other positions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of static molecules, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.

For a relatively rigid molecule like this compound, MD simulations are less about exploring vast conformational changes and more about understanding its interactions with its environment. tandfonline.comacs.org For instance, an MD simulation can model how the molecule interacts with solvent molecules, providing insights into solubility and the solvent's effect on reaction rates.

Furthermore, MD is a key tool for studying intermolecular interactions, such as how the molecule might bind to a biological target like an enzyme or DNA. nih.govtandfonline.com These simulations can reveal the stability of the bound complex, identify key intermolecular contacts (like hydrogen bonds or van der Waals interactions), and calculate binding free energies, which are crucial in fields like drug design. acs.orgmdpi.com By simulating the dynamic behavior of the molecule in different environments, MD provides a bridge between the static picture from quantum chemistry and the macroscopic properties observed in experiments. rsc.orgrsc.org

Structure-Property Relationship (SPR) Studies through Advanced Computational Descriptors

The exploration of this compound's chemical behavior and potential applications is significantly enhanced through the use of theoretical and computational chemistry. Specifically, structure-property relationship (SPR) studies, which correlate a molecule's structural or electronic features with its macroscopic properties, are pivotal. These investigations heavily rely on advanced computational descriptors derived from quantum chemical calculations.

While specific, in-depth SPR studies focusing exclusively on this compound are not extensively detailed in publicly accessible research, the methodologies applied to analogous nitroaromatic and anthraquinone compounds provide a clear framework for how such an analysis would be conducted. These studies are fundamental in predicting the compound's reactivity, electronic properties, and potential biological activity. nih.govnih.govmdpi.com

Advanced computational descriptors are numerical values that quantify different aspects of a molecule's structure and electronic distribution. For a molecule like this compound, these descriptors can be categorized into several key types, each providing unique insights into its properties.

Key Computational Descriptors in SPR Studies:

Quantum Chemical Descriptors: These are derived from the electronic wavefunction of the molecule and are crucial for understanding its reactivity and kinetic stability.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability.

Electron Affinity and Ionization Potential: These descriptors provide a quantitative measure of the energy change when an electron is added or removed, respectively.

Global Hardness and Softness: These concepts, derived from HOMO and LUMO energies, help in predicting the reactivity of the molecule. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms. They are useful in correlating the molecular structure with observed properties.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and include parameters like molecular surface area and volume, which are important for understanding interactions with other molecules.

Illustrative Data for Computational Descriptors:

While specific experimental or fully calculated data tables for this compound are not available in the provided search results, a typical data table from a computational SPR study on a related compound would resemble the following hypothetical example. This table illustrates the types of descriptors that would be calculated and analyzed.

DescriptorHypothetical ValueSignificance
HOMO Energy-7.5 eVRelates to electron-donating ability
LUMO Energy-3.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DIndicates the polarity of the molecule
Molecular Polarizability25 ųRelates to the molecule's response to an electric field
Global Hardness2.15 eVMeasure of resistance to change in electron distribution
Global Softness0.23 eV⁻¹Inverse of hardness, indicates reactivity

Research Findings from Analogous Systems:

Studies on other nitroaromatic compounds and anthraquinone derivatives have demonstrated strong correlations between these computational descriptors and various properties. nih.govresearchgate.net For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are often correlated with the compound's photophysical properties, such as its absorption and emission spectra. orientjchem.org In the context of toxicology, quantitative structure-activity relationship (QSAR) models for nitroaromatic compounds often utilize descriptors related to hydrophobicity and electrophilicity to predict their biological effects. nih.govnih.gov

For this compound, the presence of the electron-withdrawing nitro group and the chloro substituent would significantly influence its electronic properties. Computational studies would likely reveal a relatively low-lying LUMO, indicating a propensity to accept electrons, which is a characteristic feature of many nitroaromatic compounds. The precise positioning of these substituents on the anthraquinone core would also create a specific charge distribution and dipole moment, which would be critical in determining its interactions with solvents and biological macromolecules.

Applications of 2 Chloro 1 Nitroanthraquinone and Its Derivatives in Advanced Materials and Chemical Technologies

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

2-Chloro-1-nitroanthraquinone is a valuable intermediate in organic synthesis primarily due to the reactivity of its two functional groups: the chloro and the nitro group. These groups can be selectively targeted and replaced through various chemical reactions, allowing for the stepwise construction of complex molecular architectures.

The chlorine atom, positioned on the anthraquinone (B42736) nucleus, is susceptible to nucleophilic aromatic substitution. This reaction pathway is a cornerstone for introducing a wide variety of functional moieties. For instance, the chlorine can be displaced by amines, alcohols, or thiols to form new C-N, C-O, and C-S bonds, respectively. This versatility is crucial for building the core structures of many functional dyes and polymers. Patent literature describes processes where chloroanthraquinones are reacted with various amines to produce precursors for vat dyes. The reaction conditions, such as temperature and solvent, can be tuned to control the substitution, typically occurring at temperatures between 80°C and 150°C.

Simultaneously, the nitro group offers another site for chemical transformation. It can be readily reduced to an amino group (-NH2), which can then undergo a host of subsequent reactions, including diazotization or acylation. This reduction is a key step in the synthesis of many aminoanthraquinone-based dyes. The conversion of a nitroanthraquinone to a chloroanthraquinone has also been demonstrated, highlighting the interchangeability of these functional groups in synthetic strategies. google.com The presence of both a chloro and a nitro group allows for orthogonal or sequential reactions, providing chemists with precise control over the final molecular structure. This dual reactivity makes this compound a strategic precursor for creating multifunctional molecules and complex natural product analogues. colab.ws

Table 1: Key Reactions of this compound as a Synthetic Intermediate
Reaction TypeReactantFunctional Group TargetedResulting GroupApplication
Nucleophilic SubstitutionAmines (R-NH2)Chloro (-Cl)Amino (-NH-R)Dye Synthesis, Polymer Monomers
Nucleophilic SubstitutionAlcohols/Phenols (R-OH)Chloro (-Cl)Ether (-O-R)Functional Materials
Nucleophilic SubstitutionThiols (R-SH)Chloro (-Cl)Thioether (-S-R)Pigment Synthesis
ReductionSodium Sulfide (B99878) (Na2S)Nitro (-NO2)Amino (-NH2)Dye Intermediates

Development in Dye and Pigment Chemistry based on Anthraquinone Derivatives

The anthraquinone core is a fundamental chromophore in a significant class of synthetic colorants. Derivatives of this compound are instrumental in the development of high-performance dyes and pigments, particularly vat and disperse dyes, which are valued for their brilliance and excellent fastness properties.

The color of anthraquinone-based dyes is determined by the electronic properties of the substituents attached to the aromatic core. The parent anthraquinone molecule is nearly colorless. However, the introduction of electron-donating groups (auxochromes) such as amino (-NH2) or hydroxyl (-OH) groups, and electron-withdrawing groups like nitro (-NO2) groups, creates an intramolecular charge-transfer system that shifts the absorption of light into the visible spectrum, resulting in vibrant colors.

By strategically replacing the chloro and nitro groups of this compound with various auxochromes, a wide palette of colors, ranging from red to blue, can be achieved. The specific position and nature of these substituents allow for fine-tuning of the hue, intensity, and brightness of the resulting dye. For example, amino groups are particularly effective at producing deep blue and green shades. Furthermore, anthraquinone dyes are renowned for their exceptional light fastness, a property attributed to the stable, fused-ring aromatic system which is resistant to degradation by UV radiation. The photophysical properties of substituted chloro-nitro-anthraquinones have also been studied for their potential as lasing organic dyes, indicating their strong and stable light-absorbing and emitting characteristics. researchgate.netorientjchem.org

This compound is a key precursor for both vat and disperse dyes, two classes of water-insoluble colorants used for dyeing cellulosic (e.g., cotton) and synthetic (e.g., polyester) fibers, respectively.

Vat Dyes: The synthesis of anthraquinone vat dyes often involves the condensation of aminoanthraquinones with chloroanthraquinones. The chloro group in a molecule like this compound serves as an excellent leaving group in these reactions. After subsequent reduction of the nitro group to an amine, the resulting amino-chloro-anthraquinone can be used to build larger, polymeric dye structures. These dyes are applied to the fiber in a soluble, reduced (leuco) form and are then oxidized back to their insoluble, colored state, trapping them within the fiber matrix. This process results in outstanding wash and light fastness.

Disperse Dyes: Disperse dyes are small, non-ionic molecules designed to diffuse into the amorphous regions of hydrophobic fibers like polyester at high temperatures. The synthesis of disperse dyes from this compound involves nucleophilic substitution of the chlorine atom with various amines. The choice of the amine allows for precise control over the final color and dyeing properties. For example, reacting a chloroanthraquinone intermediate with an amino-alcohol can yield a dye with improved solubility and affinity for polyester fibers. The resulting dyes are finely ground and applied from an aqueous dispersion.

Table 2: Examples of Dye Synthesis from Anthraquinone Intermediates
Dye ClassKey IntermediateTypical ReactionFiber TypeKey Properties
Vat DyesAminoanthraquinone, ChloroanthraquinoneNucleophilic Substitution / CondensationCotton, CellulosicsExcellent wash and light fastness
Disperse DyesChloroanthraquinoneNucleophilic Substitution with AminesPolyester, Synthetic FibersBright colors, Good sublimation fastness

Utilization in Advanced Materials Science

The utility of this compound extends beyond traditional colorants into the realm of high-performance materials. The redox-active and semiconducting nature of the anthraquinone core, combined with the synthetic handles provided by the chloro and nitro groups, enables the creation of novel materials for electronics and energy applications.

Anthraquinone derivatives are being actively investigated as n-type organic semiconductors, a class of materials that transport negative charge (electrons). This property is essential for the fabrication of various organic electronic devices. rsc.org The electron-withdrawing nature of the quinone structure facilitates electron injection and transport.

Organic Semiconductors: By functionalizing the this compound core, for example, by replacing the chlorine with π-conjugated systems, new molecules can be designed with tailored electronic properties for use in Organic Field-Effect Transistors (OFETs). rsc.orgalfa-chemistry.com These materials are promising for creating flexible, lightweight, and low-cost electronic devices. aip.org

Organic Photovoltaics (OPVs): In solar cells, anthraquinone derivatives can function as electron acceptor materials, working in conjunction with a p-type (hole-transporting) polymer to form the active layer where light is converted into electricity. aip.org Introducing electron-withdrawing groups, such as chlorine, can lower the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for device performance. aip.org

Organic Light-Emitting Diodes (OLEDs): While anthracene (B1667546) itself is a well-known blue emitter in OLEDs, the related anthraquinone structure can be incorporated into host or transport materials. rsc.orgresearchgate.net The ability to modify the this compound scaffold allows for the synthesis of materials with specific energy levels and thermal stabilities required for efficient and long-lasting OLEDs. researchgate.netnih.gov

The ability of the anthraquinone core to undergo reversible two-electron reduction and oxidation (redox) reactions makes it an exceptionally promising candidate for active materials in energy storage devices. nih.govrsc.orgresearchgate.netjku.at this compound can be used as a starting point to synthesize monomers that are then polymerized to create electroactive polymers, or to create soluble molecules for flow batteries. db-thueringen.decoventry.ac.uk

Redox Flow Batteries (RFBs): Aqueous organic RFBs are an emerging technology for large-scale energy storage. Soluble anthraquinone derivatives, such as 2,6-dihydroxy-anthraquinone (DHAQ), serve as the negative electrolyte (negolyte). pv-magazine.com The chloro and nitro groups of this compound can be replaced with solubilizing groups (like sulfonic acids or carboxylates) and redox-tuning groups to create highly stable and efficient electrolytes. rsc.orgacs.org This approach offers a pathway to low-cost, long-lifetime, and environmentally friendly grid-scale batteries. researchgate.net

Lithium-Ion and Sodium-Ion Batteries: Anthraquinone-based polymers have been developed as organic cathode materials for rechargeable batteries. acs.org These materials offer advantages such as high theoretical capacities, light weight, and the use of abundant elements. The this compound can be functionalized and polymerized to create a stable electrode material that prevents the active component from dissolving into the electrolyte during cycling. skku.eduresearchgate.net

Supercapacitors: Conjugated microporous polymers incorporating anthraquinone units have been synthesized for use as electrodes in supercapacitors. These materials combine the redox activity of anthraquinone with a high surface area, enabling efficient ion transport and storage for rapid charge and discharge. acs.org

Table 3: Anthraquinone Derivatives in Energy Storage Applications
ApplicationRole of Anthraquinone DerivativeKey PropertiesExample Derivative(s)
Redox Flow BatteryActive species in electrolyte (negolyte)High solubility, Stable redox cyclingDihydroxyanthraquinones, Sulfonated Anthraquinones
Li-ion/Na-ion BatteryOrganic Cathode MaterialHigh theoretical capacity, Insoluble in electrolyteAnthraquinone-based polymers
SupercapacitorElectrode MaterialReversible redox reactions, High surface areaConjugated microporous polymers with anthraquinone units

Integration into Polymer Chemistry and as Polymer Precursors

The incorporation of anthraquinone moieties into polymer backbones can impart desirable properties such as thermal stability, redox activity, and color. The functional groups on this compound, specifically the chloro and nitro groups, offer pathways for its integration into various polymer architectures.

The chloro group can be susceptible to nucleophilic substitution, allowing for reactions with diamines or diols to form polyamides or polyesters, respectively. The nitro group, upon reduction to an amine, provides another reactive site for polymerization. This resulting amino-anthraquinone derivative can then undergo polycondensation reactions. For instance, aromatic polymers are often synthesized using nitro-containing monomers.

The table below outlines potential polymer types that could be synthesized from this compound derivatives and their prospective properties.

Polymer TypePotential Monomer DerivativeLinkagePotential Properties
Polyamide2-Amino-1-chloroanthraquinoneAmideHigh thermal stability, chemical resistance, inherent color
PolyimideDiaminoanthraquinone derivativeImideExcellent thermal and oxidative stability, good mechanical properties
PolyetherDihydroxyanthraquinone derivativeEtherImproved solubility, potential for redox activity

Exploration in Sensor and Chemodosimeter Design (Non-biological)

Anthraquinone derivatives are known for their photophysical and electrochemical properties, making them attractive candidates for the development of sensors and chemodosimeters. The electron-withdrawing nature of the nitro group and the presence of the chloro group in this compound can modulate the electronic properties of the anthraquinone core, potentially leading to selective interactions with various analytes.

Derivatives of this compound could be designed to function as colorimetric or fluorescent sensors. The interaction of the sensor molecule with a specific analyte, such as a metal ion or an anion, could induce a change in the intramolecular charge transfer (ICT) characteristics of the anthraquinone system, resulting in a detectable color change or a change in fluorescence intensity.

While there is no specific literature on sensors based on this compound, numerous studies have demonstrated the utility of other anthraquinone derivatives in sensor design. For example, various anthraquinone-based fluorescent chemosensors have been developed for the detection of metal ions. The design of these sensors often involves incorporating a recognition unit, such as a crown ether or a polyamine chain, onto the anthraquinone scaffold.

The following table summarizes potential sensor designs based on derivatives of this compound and the principles of their operation.

Sensor TypePotential Derivative StructureAnalytePrinciple of Detection
Colorimetric SensorAnthraquinone with a chelating groupMetal IonsChange in absorption spectrum upon metal ion coordination
Fluorescent SensorAnthraquinone linked to a fluorophoreAnionsModulation of fluorescence via photoinduced electron transfer (PET) or ICT
Electrochemical SensorAnthraquinone-modified electrodeRedox-active speciesChange in electrochemical signal upon interaction with the analyte

Future Research Trajectories and Emerging Opportunities in 2 Chloro 1 Nitroanthraquinone Chemistry

Innovations in Sustainable Synthesis and Process Intensification Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more efficient manufacturing processes. For 2-Chloro-1-nitroanthraquinone and its derivatives, future research is centered on developing synthesis routes that are not only economically viable but also environmentally benign.

Sustainable Synthesis: Key research areas involve the replacement of conventional harsh reagents and solvents with greener alternatives. This includes the exploration of novel catalytic systems that can operate under milder conditions, thereby reducing energy consumption and waste generation. The development of biocatalytic methods, using enzymes or whole-cell systems, represents a significant long-term goal for the synthesis and transformation of anthraquinone (B42736) intermediates.

Process Intensification: Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies, is a major focus. Continuous-flow reactors, for instance, offer substantial advantages over traditional batch processes for nitration and chlorination reactions. mdpi.comresearchgate.net They provide superior control over reaction parameters, leading to higher yields, improved safety, and minimized byproduct formation. mdpi.com Research into the kinetics of this compound synthesis in flow systems will be crucial for optimizing reactor design and achieving industrial-scale production. researchgate.net

Methodology Traditional Approach Future Direction Anticipated Benefits
Catalysis Stoichiometric strong acids/reagentsHeterogeneous catalysts, biocatalystsReduced waste, milder conditions, reusability
Reaction Vessel Large-scale batch reactorsContinuous-flow microreactorsEnhanced safety, better process control, higher yield
Energy Input High temperature and pressureLower temperature/pressure, alternative energy sources (e.g., microwave, ultrasound)Reduced energy consumption and carbon footprint
Solvent Use Volatile organic compoundsGreen solvents (e.g., ionic liquids, supercritical fluids), solvent-free conditionsMinimized environmental pollution

Unveiling Novel Reactivity Patterns and Unconventional Transformations of Functional Groups

Beyond its role as an intermediate, this compound possesses a unique combination of functional groups—a reactive chlorine atom and an electron-withdrawing nitro group on a large aromatic scaffold—that opens avenues for novel chemical transformations.

Future research will likely focus on leveraging these groups for unprecedented reactivity. For example, the inherent photochemical properties of the anthraquinone core could be exploited in novel photocatalytic applications. nih.gov The presence of a halogen atom can enhance the efficiency of intersystem crossing, a key step in many photocatalytic cycles, suggesting that this compound and its derivatives could act as potent organic photosensitizers for redox reactions. rsc.orgresearchgate.net

Furthermore, modern synthetic methods like C-H functionalization could be applied to directly modify the anthraquinone backbone, bypassing traditional multi-step synthesis routes. rsc.orgnih.govcolab.ws Exploring the selective activation of specific C-H bonds on the this compound molecule could lead to a new family of highly functionalized derivatives with tailored electronic and steric properties. The interplay between the existing chloro and nitro substituents will be a critical factor in directing the regioselectivity of these transformations.

Integration into Advanced Hybrid Materials and Nanomaterial Systems

The unique structure of this compound makes it an attractive building block for the creation of advanced materials with bespoke functionalities. Its planar aromatic system, coupled with reactive handles, allows for its incorporation into a wide range of material architectures.

Hybrid Polymers and Composites: Research is emerging on the integration of anthraquinone dyes into polymer matrices to create "intelligent" materials. mdpi.comproquest.comnih.gov For example, composites that change color in response to environmental stimuli like temperature or oxidation could be developed for smart packaging applications. proquest.comnih.gov this compound can serve as a monomer or a functional additive, covalently bonded to the polymer backbone to ensure stability and prevent leaching.

Nanomaterial Systems: The functionalization of nanomaterials, such as nanoparticles or quantum dots, with this compound derivatives is another promising frontier. Such systems could find applications in sensing, imaging, or targeted therapies. Furthermore, the anthraquinone moiety is a key component in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. rsc.orgnih.gov The specific functional groups of this compound could be used to tune the pore environment and catalytic activity of these frameworks.

Computational Design and Rational Engineering of Next-Generation Derivatives with Tailored Properties

The advancement of computational chemistry provides powerful tools for the in silico design and screening of new molecules, accelerating the discovery of next-generation materials. nih.govmdpi.com This approach is particularly valuable for a scaffold like this compound, where countless derivatives can be envisioned.

Predictive Modeling: Techniques like Density Functional Theory (DFT) can be employed to predict the electronic properties, redox potentials, and spectral characteristics of novel this compound derivatives. acs.orgresearchgate.netrsc.org This allows researchers to screen vast virtual libraries of compounds and identify candidates with desired properties—for instance, a specific color, enhanced photocatalytic activity, or a suitable redox potential for battery applications—before committing to their synthesis. acs.orgresearchgate.net

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the molecular structure of derivatives and their functional properties, such as dye-fiber affinity or biological activity. nih.govnih.govfrontiersin.org For applications in medicinal chemistry, molecular docking simulations can predict how these derivatives interact with biological targets like enzymes or DNA, guiding the design of new therapeutic agents. tandfonline.comnih.govresearchgate.net

Computational Tool Application Area for this compound Derivatives Key Predicted Properties
Density Functional Theory (DFT) Materials Science, PhotocatalysisElectronic structure, UV-Vis spectra, redox potentials, reaction pathways nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Dye Chemistry, ToxicologyDye-fiber binding affinity, colorfastness, potential toxicity nih.govresearchgate.net
Molecular Docking Medicinal ChemistryBinding affinity to biological targets (e.g., enzymes, DNA) nanobioletters.comsemanticscholar.org
Molecular Dynamics (MD) Simulations Materials Science, BiologyConformational stability, interaction with solvents or polymers, binding modes frontiersin.org

Contribution to Circular Economy Principles and Sustainable Development in Anthraquinone Chemistry

Aligning chemical manufacturing with the principles of a circular economy and the UN's Sustainable Development Goals (SDGs) is a critical objective for the future. textileexchange.orgnih.govdimensions.ai For this compound chemistry, this involves a life-cycle approach, from sustainable production to end-of-life considerations.

A key research area is the design of "benign-by-design" derivatives that are highly effective during their service life but can be readily degraded or recycled afterward. This includes studying the biodegradation pathways of anthraquinone-based compounds to identify molecular features that enhance their susceptibility to microbial degradation, thereby preventing their persistence in the environment. nih.govnih.govresearchgate.net

Furthermore, innovative recycling and upcycling strategies are being explored. For example, the concept of electrochemically regenerating spent anthraquinone molecules in redox flow batteries points towards a truly circular application. springernature.com Applying similar principles to dye wastewater could involve developing processes to capture and chemically transform used dye molecules into valuable new products, turning a waste stream into a resource and contributing to a more sustainable coloration industry. imbarex.com

Q & A

Q. What are the recommended synthetic pathways for 2-chloro-1-nitroanthraquinone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitration and halogenation of anthraquinone derivatives. For example, a two-step process may include:

Nitration : React anthraquinone with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (40–60°C) to introduce the nitro group.

Chlorination : Use Cl₂ gas or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) to substitute hydrogen at the desired position .

  • Purity Optimization :
  • Purify intermediates via recrystallization (e.g., using ethanol or DMF) to remove unreacted starting materials.
  • Monitor reaction progress with TLC or HPLC, referencing retention times from similar anthraquinone derivatives (e.g., 2-aminoanthraquinone) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with anthraquinone derivatives (e.g., 2-hydroxyanthraquinone ). Key shifts include aromatic protons near δ 8.2–8.5 ppm and carbonyl carbons at δ 180–190 ppm.
  • IR : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1670–1650 cm⁻¹) groups.
  • Mass Spectrometry : Look for molecular ion peaks at m/z 287 (C₁₄H₇ClNO₄) and fragmentation patterns consistent with anthraquinone backbones .

Advanced Research Questions

Q. What mechanistic insights exist for the nitration and chlorination of anthraquinone derivatives?

  • Methodological Answer :
  • Nitration : Proceeds via electrophilic aromatic substitution (EAS), with regioselectivity influenced by electron-donating/withdrawing groups. For 1-nitro substitution, steric hindrance from adjacent groups (e.g., Cl) may require elevated temperatures .
  • Chlorination : Radical pathways or EAS dominate. Chlorine’s position (e.g., 2-Cl vs. 1-Cl) depends on directing effects of existing substituents. Computational modeling (DFT) can predict regioselectivity using anthraquinone’s electron density maps .
  • Contradiction Note : Conflicting reports on reaction yields (e.g., 60–80% for similar compounds) suggest solvent polarity and catalyst choice (e.g., FeCl₃ vs. AlCl₃) critically impact outcomes .

Q. How can researchers resolve discrepancies in spectral data for nitro- and chloro-substituted anthraquinones?

  • Methodological Answer :
  • Case Study : If UV/Vis spectra deviate from literature (e.g., λmax shifts due to solvent effects), cross-validate with multiple techniques:
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., 1-nitro vs. 2-nitro) .
  • Chromatographic Retention Times : Compare with standards (e.g., 2-aminoanthraquinone ).
  • Data Harmonization : Use databases like ChemIDplus or NIST Standard Reference Data to align observed data with published values.

Q. What catalytic applications are reported for halogenated nitroanthraquinones?

  • Methodological Answer :
  • Photocatalysis : 2-Chloroanthraquinone derivatives act as photosensitizers in aerobic oxidation reactions (e.g., C–C bond formation). Optimize conditions by adjusting light intensity (e.g., fluorescent lamps) and oxygen flow rates .
  • Electrochemical Studies : Test redox properties via cyclic voltammetry. Nitro groups typically show reduction peaks near -0.5 V (vs. Ag/AgCl), while chloro substituents stabilize radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.